

Anhydroglucose (Dextrose Anhydrous USP) in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anhydroglucose**

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Anhydroglucose, known in pharmaceutical contexts as Dextrose Anhydrous USP, is a pivotal excipient in the formulation of a wide array of medicinal products. Its utility stems from its chemical properties as a monosaccharide, offering benefits in stability, solubility enhancement, and as a bulking agent. This document provides detailed application notes and protocols for the use of **anhydroglucose** in various pharmaceutical formulations.

Application in Solid Dosage Forms: Wet Granulation for Tablets

Anhydroglucose is frequently employed as a diluent or filler in tablet and capsule formulations to achieve the desired size and weight, ensuring accurate dosing.^[1] Its high purity and compatibility with many active pharmaceutical ingredients (APIs) make it a preferred choice.^[1]

Quantitative Data: Tablet Formulation with Anhydroglucose

The following table provides a sample formulation for immediate-release tablets using **anhydroglucose** as a primary diluent. The quantities can be adjusted based on the API's properties and desired tablet characteristics.

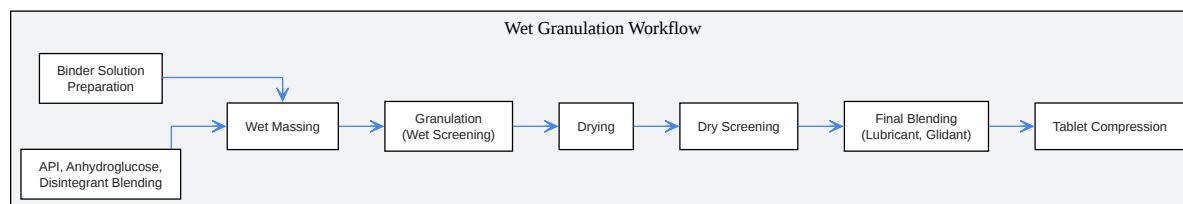
Ingredient	Function	Concentration (% w/w)
Active Pharmaceutical Ingredient (API)	Therapeutic Agent	10 - 50
Anhydroglucose (Dextrose Anhydrous)	Diluent/Filler	40 - 80
Polyvinylpyrrolidone (PVP K30)	Binder	2 - 5
Croscarmellose Sodium	Disintegrant	1 - 4
Magnesium Stearate	Lubricant	0.5 - 2
Colloidal Silicon Dioxide	Glidant	0.25 - 1

Experimental Protocol: Wet Granulation

This protocol outlines the steps for preparing tablets using **anhydroglucose** via the wet granulation method.

- Blending: Mix the API, **anhydroglucose**, and intragranular portion of the disintegrant in a suitable blender until a homogenous powder mix is achieved.
- Binder Preparation: Prepare a solution of the binder (e.g., PVP K30) in a suitable solvent, typically purified water or ethanol.
- Wet Massing: Gradually add the binder solution to the powder blend while mixing to form a damp mass. The endpoint is reached when the mass can be formed into a ball that crumbles under moderate pressure.
- Granulation: Pass the wet mass through a suitable screen (e.g., 8-12 mesh) to form granules.
- Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached (typically 1-2%).

- Dry Screening: Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to achieve a uniform granule size.
- Final Blending: Add the extragranular disintegrant, glidant, and lubricant to the dried granules and blend for a short period (e.g., 3-5 minutes) to ensure uniform distribution.
- Compression: Compress the final blend into tablets of the desired weight, hardness, and thickness using a tablet press.



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Fig. 1: Wet Granulation Workflow

Application in Lyophilized Formulations: Cryoprotectant

In lyophilized (freeze-dried) products, **anhydroglucose** can act as a cryoprotectant and lyoprotectant, stabilizing the API during the freezing and drying processes and preserving its biological activity.^[1] Sugars like **anhydroglucose** form a glassy matrix that protects proteins from denaturation.

Quantitative Data: Lyophilized Protein Formulation

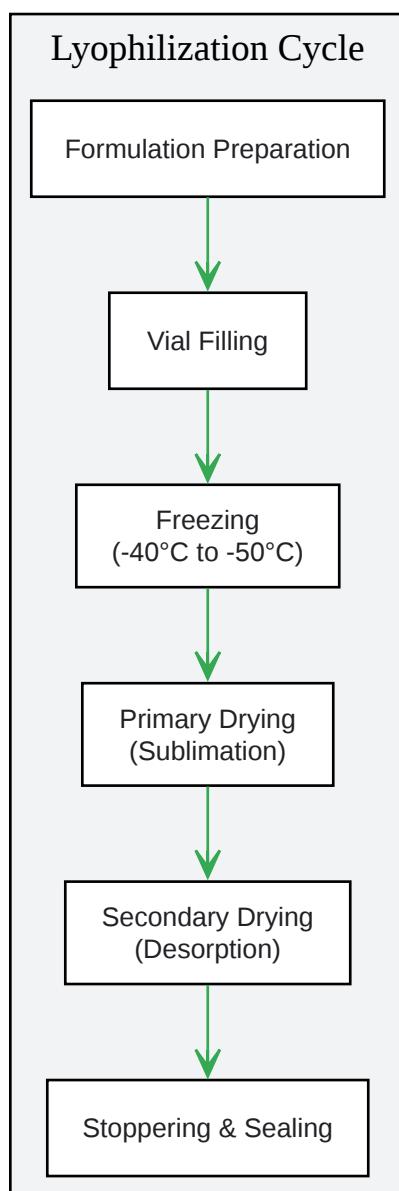
This table presents a model formulation for a lyophilized biologic, where **anhydroglucose** serves as a stabilizing agent.

Ingredient	Function	Concentration (mg/mL)
Monoclonal Antibody (mAb)	Active Ingredient	10 - 100
Anhydroglucose (Dextrose Anhydrous)	Cryo/Lyoprotectant	50 - 100
Polysorbate 80	Surfactant	0.1 - 0.5
Histidine Buffer	Buffering Agent	10 - 25 mM (pH 6.0)

Experimental Protocol: Lyophilization

The following is a general protocol for lyophilizing a protein formulation containing **anhydroglucose**.

- Formulation Preparation: Dissolve the buffering agent, **anhydroglucose**, and surfactant in water for injection (WFI). Add the protein (e.g., mAb) and gently mix until fully dissolved. Adjust the pH if necessary.
- Filling: Aseptically fill the formulated solution into sterile vials.
- Freezing: Place the vials in a lyophilizer and cool them to a temperature below the glass transition temperature (Tg') of the formulation (e.g., -40°C to -50°C). A controlled cooling rate (e.g., 1°C/minute) is often employed.
- Primary Drying (Sublimation): Under a high vacuum (e.g., 100-200 mTorr), raise the shelf temperature to a point below the Tg' (e.g., -10°C to -25°C) to allow the frozen water to sublimate. This is the longest phase of the cycle.
- Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove residual bound water from the product.
- Stoppering and Sealing: Once the desired final moisture content is reached, the vials are stoppered under vacuum or partial vacuum with an inert gas (e.g., nitrogen) and then sealed.



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Fig. 2: Lyophilization Cycle

Application in Parenteral Formulations: Intravenous Solutions

Dextrose Anhydrous is a critical component in intravenous (IV) solutions, where it serves as a source of calories and helps in maintaining osmotic pressure.^[2] It is available in various concentrations for parenteral administration.

Quantitative Data: Preparation of Dextrose Intravenous Solutions

The following table provides instructions for preparing common dextrose IV solutions from a 50% dextrose stock solution.

To Make Final Solution	Starting Solution	Volume of Starting Solution (mL)	Remove from Bag (mL)	Add Dextrose 50% (mL)
Dextrose 7.5% in Water (D7.5W)	Dextrose 5% in Water (D5W)	250	14	14
Dextrose 10% in Water (D10W)	Dextrose 5% in Water (D5W)	500	56	56
Dextrose 12.5% in Water (D12.5W)	Dextrose 10% in Water (D10W)	500	31	31
Dextrose 25% in Water (D25W)	Dextrose 10% in Water (D10W)	500	150	150
Dextrose 50% in Water (D50W)	-	-	-	Direct Use

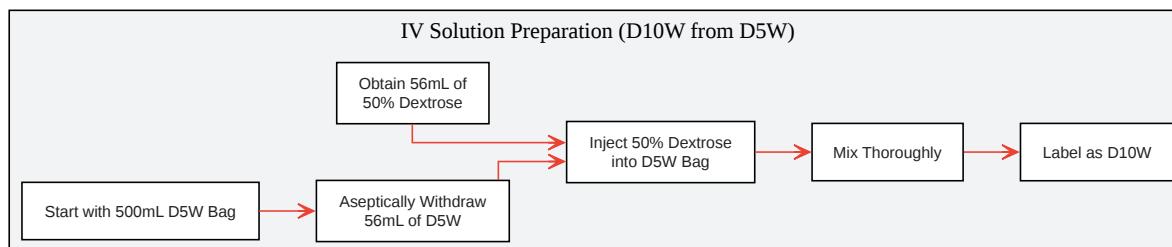
This table is for informational purposes. All IV solutions must be prepared under sterile conditions by qualified personnel.

Experimental Protocol: Preparation of a Dextrose IV Solution (Example: D10W from D5W)

This protocol describes the aseptic preparation of a 10% Dextrose in Water (D10W) solution from a 5% Dextrose in Water (D5W) bag.

- Aseptic Environment: Perform all steps in a laminar flow hood or a sterile compounding environment.

- Gather Materials: Obtain a 500 mL bag of D5W, a vial or bag of 50% Dextrose for Injection, a sterile syringe, and a needle.
- Withdrawal: Using a sterile syringe, withdraw 56 mL of the D5W solution from the 500 mL bag. Discard the withdrawn solution.
- Addition: Aseptically withdraw 56 mL of 50% Dextrose for Injection.
- Injection: Inject the 56 mL of 50% Dextrose into the D5W bag.
- Mixing: Gently agitate the bag to ensure the solutions are thoroughly mixed.
- Labeling: Properly label the prepared D10W solution with the final concentration, date, and time of preparation.



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Fig. 3: IV Solution Preparation Workflow

Signaling Pathways

As a simple sugar used as an excipient, **anhydroglucose** is not known to be directly involved in specific cellular signaling pathways in the context of its role in pharmaceutical formulations. Its primary functions are physicochemical in nature, providing bulk, stability, and tonicity to the drug product. Once administered, particularly in parenteral formulations, it enters the normal glucose metabolic pathways as a source of energy. However, this is a nutritional effect and not a targeted signaling function related to the drug's mechanism of action.

Conclusion

Anhydroglucose (Dextrose Anhydrous USP) is a versatile and indispensable excipient in the pharmaceutical industry. Its applications span solid, lyophilized, and liquid dosage forms, where it contributes to the stability, manufacturability, and therapeutic delivery of a wide range of drugs. The protocols and data provided herein offer a foundational guide for researchers and formulation scientists in leveraging the benefits of **anhydroglucose** in their drug development endeavors.

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- To cite this document: BenchChem. [Anhydroglucose (Dextrose Anhydrous USP) in Pharmaceutical Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753087#anhydroglucose-applications-in-pharmaceutical-formulations>]

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